![molecular formula C23H27N5O2 B2556798 3-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1-(m-tolyl)urea CAS No. 941935-62-2](/img/structure/B2556798.png)
3-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1-(m-tolyl)urea” is a complex organic molecule. It has a molecular formula of C15H20N4O . The structure includes a methoxyphenyl group, a tetrahydrotriazoloazepin group, and a tolylurea group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring several cyclic structures and a variety of functional groups. The molecule includes a methoxyphenyl group, a tetrahydrotriazoloazepin group, and a tolylurea group . The exact 3D conformer and other structural details would require more specific analysis tools .Physical and Chemical Properties Analysis
The compound has a molecular weight of 272.35 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available resources .科学的研究の応用
Synthesis and Anxiolytic Activity
One study focused on the synthesis and evaluation of anxiolytic activity of derivatives of the compound . These derivatives were compared with known drugs like diazepam and gidazepam during primary pharmacological screening. The derivatives demonstrated significant anticonvulsant and anxiolytic activities without a muscle relaxant effect, suggesting the absence of a GABAergic component in their action. Specific activities were influenced by modifications on the benzene ring, indicating their potential as therapeutic agents with minimized sedation effects (Demchenko et al., 2020).
Anticancer Activity
Another research effort involved the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements for anticancer activity. The study produced various urea derivatives that exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines in vitro, highlighting their potential as anticancer agents (Reddy et al., 2015).
Antimicrobial Activities
Research on new 1,2,4-triazole derivatives demonstrated the synthesis of compounds with good to moderate antimicrobial activities against a range of test microorganisms. This suggests the potential utility of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antiparkinsonian and Neuroprotective Properties
A series of urea and thiourea derivatives were synthesized and evaluated for their antiparkinsonian activity in a haloperidol-induced catalepsy model in mice. The compounds showed significant activity and were further analyzed for their neuroprotective properties, indicating a potential pathway for Parkinson's disease treatment (Azam et al., 2009).
Herbicidal Activities
Triazolinone derivatives were synthesized and tested for their herbicidal activities, targeting the protoporphyrinogen oxidase enzyme. The study identified compounds with significant herbicidal effectiveness, comparable to commercial products, for potential use in agricultural applications (Luo et al., 2008).
将来の方向性
特性
IUPAC Name |
3-(2-methoxyphenyl)-1-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-17-9-8-10-18(15-17)28(23(29)24-19-11-5-6-12-20(19)30-2)16-22-26-25-21-13-4-3-7-14-27(21)22/h5-6,8-12,15H,3-4,7,13-14,16H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDAJIFSTREOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

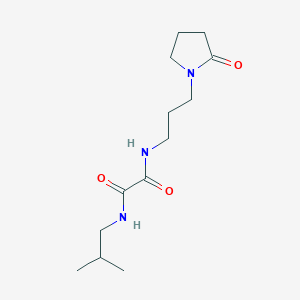
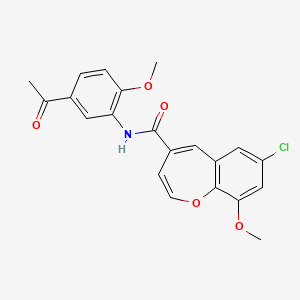
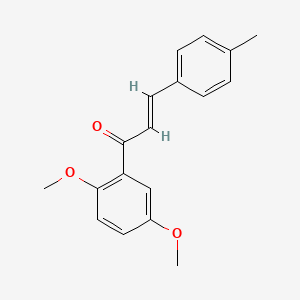
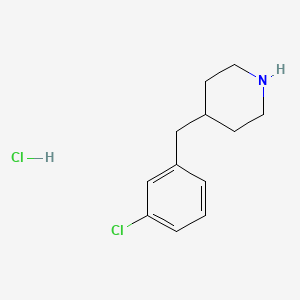
![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)
![Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate](/img/structure/B2556723.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2556728.png)
![(7-Phenyl-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556729.png)
![5-nitro-N-[4-[[4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2556731.png)
![N-benzyl-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2556732.png)
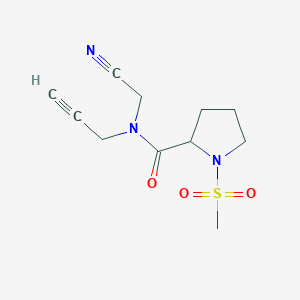
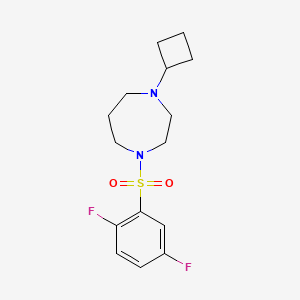
![4-Methyl-2-(3-methylbutyl)-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556738.png)
